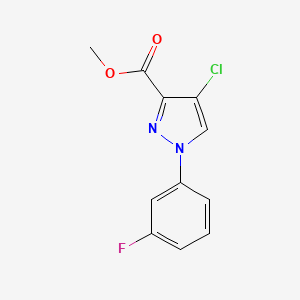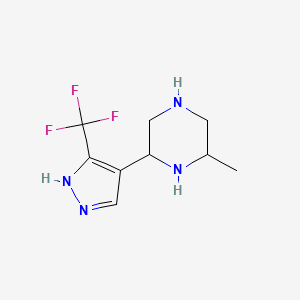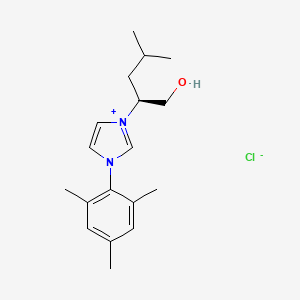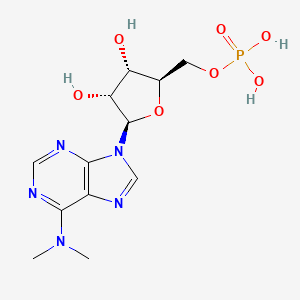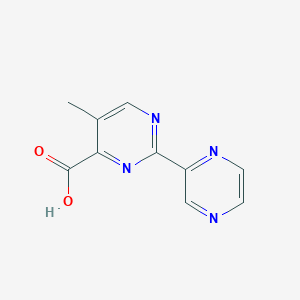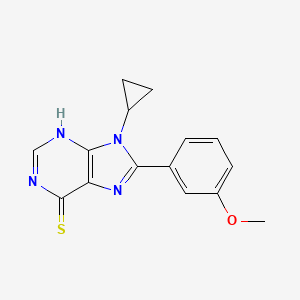
9-Cyclopropyl-8-(3-methoxyphenyl)-3,9-dihydro-6H-purine-6-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Cyclopropyl-8-(3-methoxyphenyl)-1H-purine-6(9H)-thione is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a cyclopropyl group, a methoxyphenyl group, and a thione group, making it structurally unique and potentially interesting for various scientific applications.
Méthodes De Préparation
The synthesis of 9-Cyclopropyl-8-(3-methoxyphenyl)-1H-purine-6(9H)-thione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the purine core, followed by the introduction of the cyclopropyl and methoxyphenyl groups. The thione group is usually introduced in the final steps. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield. Industrial production methods would scale up these laboratory procedures, optimizing for cost, efficiency, and safety.
Analyse Des Réactions Chimiques
9-Cyclopropyl-8-(3-methoxyphenyl)-1H-purine-6(9H)-thione can undergo various chemical reactions, including:
Oxidation: This reaction can convert the thione group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the thione group to a thiol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its structural similarity to nucleotides makes it a candidate for studying DNA/RNA interactions.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient, particularly in antiviral or anticancer research.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 9-Cyclopropyl-8-(3-methoxyphenyl)-1H-purine-6(9H)-thione would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing biochemical pathways. The cyclopropyl and methoxyphenyl groups could affect its binding affinity and specificity, while the thione group might participate in redox reactions or form covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar compounds include other purine derivatives with different substituents. For example:
9-Cyclopropyl-8-(3-methoxyphenyl)-1H-purine-6(9H)-one: This compound has a carbonyl group instead of a thione group.
8-(3-Methoxyphenyl)-9H-purine-6-thione: This lacks the cyclopropyl group. The uniqueness of 9-Cyclopropyl-8-(3-methoxyphenyl)-1H-purine-6(9H)-thione lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
682345-28-4 |
|---|---|
Formule moléculaire |
C15H14N4OS |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
9-cyclopropyl-8-(3-methoxyphenyl)-3H-purine-6-thione |
InChI |
InChI=1S/C15H14N4OS/c1-20-11-4-2-3-9(7-11)13-18-12-14(16-8-17-15(12)21)19(13)10-5-6-10/h2-4,7-8,10H,5-6H2,1H3,(H,16,17,21) |
Clé InChI |
IKVGZTOOEHHBJQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=NC3=C(N2C4CC4)NC=NC3=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B12939088.png)

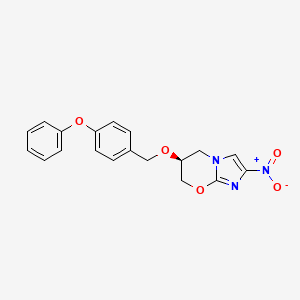
![(R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12939119.png)



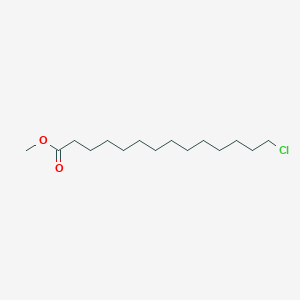
![[(1-Cyclopentyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12939136.png)
